molecular formula C15H13N3O6 B158668 N-(2,4-Dinitrophenyl)-L-phenylalanine CAS No. 1655-54-5

N-(2,4-Dinitrophenyl)-L-phenylalanine

Cat. No. B158668
CAS RN: 1655-54-5
M. Wt: 331.28 g/mol
InChI Key: HJQHTLAEPSKXQJ-ZDUSSCGKSA-N
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Description

“2,4-Dinitrophenylhydrazine” is a toxic dye, chemically related to trinitrophenol (picric acid), used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . “2,4-Dinitrodiphenylamine” forms an efficient anionic chromogenic chemosensor .


Synthesis Analysis

A novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .


Molecular Structure Analysis

The molecular structure of “2,4-Dinitrophenylhydrazine” was studied by X-ray diffraction, and the results of the optimized molecular structure are presented and compared with density functional methods with 631-G basis set .


Chemical Reactions Analysis

The reaction of N-(2,4-dinitrophenyl)pyridinium chloride (salt(Cl−)) with sodium dicyanamide (Na(CN)2N) resulted in anion exchange between Cl− and (CN)2N− to yield a new Zincke salt, salt((CN)2N−) .


Physical And Chemical Properties Analysis

“2,4-Dinitrodiphenylamine” has a molecular weight of 259.22, and it is soluble in acetone .

Scientific Research Applications

Chromatographic Applications

  • Optical Resolution in Chromatography : N-(2,4-Dinitrophenyl)-L-phenylalanine has been used in chromatography for the optical resolution of amino acids. It was found to be effective in separating enantiomers using a bovine serum albumin silica column, highlighting its potential in analytical chemistry (Allenmark & Andersson, 1986).

Peptide Synthesis and Analysis

  • Advances in Peptide Synthesis : The compound has been utilized in polymer-supported peptide synthesis. Its coupling to amino acid phenyl esters on a polymer matrix demonstrated its role in synthesizing dipeptides, which is significant for advancing solid-phase peptide synthesis (Baker et al., 1988).
  • Spectroscopy in Biochemical Analysis : N-(2,4-Dinitrophenyl)-L-phenylalanine derivatives have been studied for their absorbance and fluorescence properties, which are important in the characterization of peptides and proteins (Henkart, 1971).

Biochemical and Molecular Applications

  • Amino Acid Biosynthesis and Metabolism : Research has been conducted on the biosynthesis of L-phenylalanine, a vital amino acid in human and plant metabolism. The findings contribute to understanding plant phenylalanine biosynthesis and its genetic control, which is crucial for agricultural and pharmaceutical applications (Maeda et al., 2011).
  • Genetic Code Expansion in Microbiology : Studies have explored the incorporation of N-(2,4-Dinitrophenyl)-L-phenylalanine into proteins in E. coli, providing insights into protein interactions and the potential for novel biosensing applications (Chin et al., 2002).

Immunology

  • Immunological Research : The compound has been used in the production of monoclonal antibodies, aiding in the study of immune responses and the development of diagnostic tools (Yang et al., 2006).

Safety And Hazards

“2,4-Dinitrophenylhydrazine” is flammable and harmful if swallowed. It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQHTLAEPSKXQJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288139
Record name N-(2,4-Dinitrophenyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dinitrophenyl)-L-phenylalanine

CAS RN

1655-54-5
Record name N-(2,4-Dinitrophenyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Naka, Y Tampo, Y Chujo - Journal of organometallic chemistry, 2007 - Elsevier
An oligomerization of l-phenylalanine in aqueous solution was studied in the presence of iron (III) hydroxide sols. To an aqueous solution of the iron hydroxide sols prepared from iron (III…
Number of citations: 8 www.sciencedirect.com
GJ Kienzle, G Reischl… - Journal of Labelled …, 2005 - Wiley Online Library
As an example of applying the electrochemical method in radiofluorination a new procedure was developed for preparing [ 18 F]fluorophenylalanine by direct use of [ 18 F]fluoride. …
EA Pyles, SB Hastie - The Journal of Organic Chemistry, 1993 - ACS Publications
A dinitrophenyl substituent at the C-7 position of IV-deacetylcolchicine and iV-deacetylisocolchicine was shown to perturb the 7H NMR and circular dichroic spectra of colchicinoid ring …
Number of citations: 15 pubs.acs.org
SA Matlin, A Tito‐Lloret, WJ Lough… - Journal of High …, 1981 - Wiley Online Library
The utility of the aminopropylfunction asa linkage unit forthe preparation of surface-modified silicas has recently been exemplified [lq. In this paper we wish to discuss some aspects of …
Number of citations: 16 onlinelibrary.wiley.com
CE Soll - 1991 - search.proquest.com
The Bradsher cycloaddition of isoquinolinium salts involving isoquinolines substituted at the 5-position with nitrogen were investigated as a new route to benz (cd) indoles. Upon ring …
Number of citations: 2 search.proquest.com
M Gingras, G Félix, R Peresutti - Chemical Society Reviews, 2013 - pubs.rsc.org
Carbohelicenes generally incorporate a helical, distorted, conjugated, polyaromatic system with ortho-fused benzenoid rings, which is a fundamental molecular characteristic of this …
Number of citations: 587 pubs.rsc.org
T Chikuma, K Taguchi, M Yamaguchi, H Hojo… - … of Chromatography B, 2004 - Elsevier
A sensitive, rapid and reproducible assay for the determination of glutaminyl cyclase activity is reported. This method is based on the monitoring of the absorption of l-pyroglutamic acid β…
Number of citations: 6 www.sciencedirect.com
F Sanger, M Dowding - 1996 - books.google.com
… N-2: 4-Dinitrophenyl-l-phenylalanine. 0-2 g. l-Phenylala-Tyrosine derivatives. … The N-2: 4-dinitrophenyl-l-phenylalanine was sine, since 0-DNP-l-tyrosine is colourless. The mono DNP. …
Number of citations: 23 books.google.com
M Gingras, G Félix, R Peresutti - 2010 - researchgate.net
Carbohelicenes possess a helical, distorded, conjugated, ortho-fused benzenoid, all-carbon polyaromatic system which is a fundamental molecular characteristic of this class of …
Number of citations: 0 www.researchgate.net
A Del Alamo - 1995 - wrap.warwick.ac.uk
The thesis presents a review of the literature on the HPLC resolution of enantiomers using chiral stationary phases and discusses the mechanisms of separation and the utility of these …
Number of citations: 1 wrap.warwick.ac.uk

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